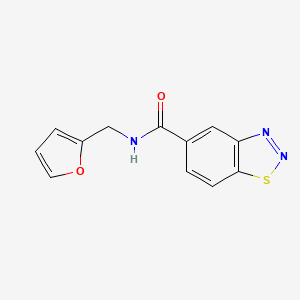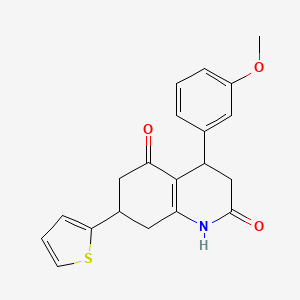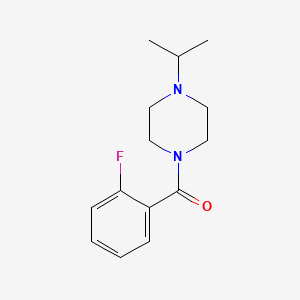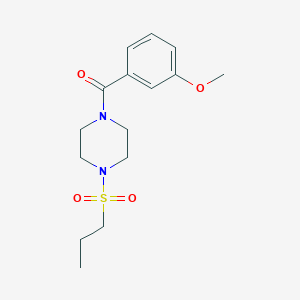![molecular formula C19H24N2OS B5581552 2-[(1-methyl-1H-indol-3-yl)thio]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5581552.png)
2-[(1-methyl-1H-indol-3-yl)thio]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-methyl-1H-indol-3-yl)thio]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide is a useful research compound. Its molecular formula is C19H24N2OS and its molecular weight is 328.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.16093457 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science
- A study on thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for the preparation of PMMA hybrid networks in air atmosphere emphasizes the role of similar compounds in developing advanced materials with improved thermal stability and robust polymer/filler networks (Batibay et al., 2020).
Medicinal Chemistry
- The synthesis and evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents highlight the potential therapeutic applications of structurally related compounds. One derivative showed selective cytotoxicity against human lung adenocarcinoma cells, emphasizing the importance of such compounds in the development of new anticancer drugs (Evren et al., 2019).
Antioxidant and Antibacterial Activities
- Research on the synthesis and antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives demonstrates the significance of indole-based compounds in generating potential antioxidant agents. Some derivatives exhibited considerable antioxidant activity, suggesting their role in developing new antioxidant therapies (Gopi & Dhanaraju, 2020).
Pharmacological Characterization
- The pharmacological characterization of novel antagonists selective for NR2A- over NR2B-containing NMDA receptors, based on the structural modification of indole acetamides, reveals the compound's potential in neurological research. These antagonists might help elucidate the role of NR2A subunits in physiological and pathological conditions, indicating the importance of structural analogs in drug development (Bettini et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-2-(1-methylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-21-11-18(15-6-2-3-8-17(15)21)23-12-19(22)20-16-10-9-13-5-4-7-14(13)16/h2-3,6,8,11,13-14,16H,4-5,7,9-10,12H2,1H3,(H,20,22)/t13-,14-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAMAHGVJHOUTH-DZKIICNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCC4C3CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)N[C@H]3CC[C@H]4[C@@H]3CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-ethyl-9H-carbazole-3-carbaldehyde [(9-ethyl-9H-carbazol-3-yl)methylene]hydrazone](/img/structure/B5581486.png)


![5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5581499.png)
![N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5581502.png)

![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5581512.png)

![7-methyl-2,4-bis(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5581526.png)
![1,3,5-tris[2-hydroxy-3-(4-morpholinyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5581541.png)
![methyl 3-{[(4-acetylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5581545.png)
![6-chloro-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5581549.png)
![2,3,5-trimethyl-7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5581551.png)
